(Chloromethyl)dimethylsilane (CAS 3144-74-9) is a bifunctional organosilicon building block featuring a reactive silicon-hydride (Si-H) bond and a versatile chloromethyl group [1]. Procurement decisions typically hinge on its ability to act as a bridging linker in complex syntheses: the Si-H bond allows for targeted, platinum-catalyzed hydrosilylation across carbon-carbon double bonds, while the chloromethyl group serves as a reliable electrophilic site for subsequent nucleophilic substitution [2]. This dual reactivity makes it an essential precursor for synthesizing functionalized carbosilane dendrimers, customized siloxane polymers, and surface-modifying coupling agents, offering a precise two-step functionalization pathway that mono-functional silanes cannot provide [1].
Substituting (chloromethyl)dimethylsilane with its closest structural analogs fundamentally disrupts established synthetic pathways. Replacing it with (chloromethyl)trimethylsilane (CAS 2344-80-1) removes the critical Si-H bond, completely preventing hydrosilylation and rendering the molecule a dead-end alkylating agent rather than a chain-extending building block [1]. Conversely, utilizing chloro(chloromethyl)dimethylsilane (CAS 1719-57-9) introduces a highly moisture-sensitive Si-Cl bond that reacts violently with ambient water to liberate corrosive hydrogen chloride gas . This shifts the reactivity profile from transition-metal-catalyzed alkene insertion to the direct silylation of heteroatoms. Thus, for processes requiring stable, stepwise macromolecular construction via hydrosilylation followed by SN2 functionalization, CAS 3144-74-9 is strictly non-interchangeable [1].
Unlike (chloromethyl)trimethylsilane, which acts merely as a terminal alkylating agent due to its fully substituted silicon center, (chloromethyl)dimethylsilane possesses a reactive Si-H bond. This enables quantitative, platinum-catalyzed (e.g., Karstedt's catalyst) hydrosilylation of vinyl-terminated scaffolds such as tetravinyl laddersiloxanes and carbosilane dendrimers at mild temperatures (40–54 °C) [1]. The reaction selectively yields the β-addition product while preserving the chloromethyl group for downstream nucleophilic substitution [2].
| Evidence Dimension | Hydrosilylation capability for macromolecular extension |
| Target Compound Data | Quantitative β-addition to vinylsilanes (retains -CH2Cl for subsequent functionalization) |
| Comparator Or Baseline | (Chloromethyl)trimethylsilane (CAS 2344-80-1): 0% hydrosilylation capability (lacks Si-H bond) |
| Quantified Difference | Enables multi-step macromolecular growth vs. dead-end terminal capping |
| Conditions | Pt-catalyzed (Karstedt's catalyst) reaction with vinyl-terminated dendrimers/laddersiloxanes at 40–54 °C |
Procurement of the Si-H functionalized silane is strictly required for building block applications where the silane must bridge a vinyl substrate and a subsequent nucleophile.
When selecting a chloromethyl-transfer reagent, buyers often compare (chloromethyl)dimethylsilane (CAS 3144-74-9) with chloro(chloromethyl)dimethylsilane (CAS 1719-57-9). The latter contains a highly reactive Si-Cl bond that reacts violently with ambient moisture, liberating corrosive hydrogen chloride gas and forming silanol byproducts . In contrast, the Si-H bond in (chloromethyl)dimethylsilane is significantly more stable to atmospheric moisture, eliminating the need for extreme anhydrous handling protocols during storage, transfer, and pre-reaction formulation .
| Evidence Dimension | Hydrolytic stability during ambient handling |
| Target Compound Data | Moisture-tolerant Si-H bond (stable under standard atmospheric transfer) |
| Comparator Or Baseline | Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9): Reacts violently with ambient moisture, liberating HCl |
| Quantified Difference | Eliminates rapid HCl liberation and silanol degradation during routine handling |
| Conditions | Standard benchtop handling and reagent transfer in ambient air |
Reduces the need for specialized glovebox environments and lowers the risk of batch failure due to accidental moisture exposure.
Following the attachment of (chloromethyl)dimethylsilane to a substrate via hydrosilylation, the pendant chloromethyl group exhibits excellent reactivity toward nucleophiles. The compact dimethyl substitution on the silicon atom minimizes steric hindrance, allowing for high-yield SN2 reactions [1]. For example, reaction with sodium azide (to form click-ready azido groups) or mercapto-substituted amphiphiles achieves near-quantitative conversion [2]. Bulkier analogs, such as those with phenyl substitutions, significantly depress this substitution rate due to steric blocking[1].
| Evidence Dimension | Steric hindrance for downstream SN2 functionalization |
| Target Compound Data | High-yield conversion (e.g., quantitative azidation or thiolation) |
| Comparator Or Baseline | Triphenyl- or bulky alkyl-substituted chloromethylsilanes: Slower reaction rates and lower yields |
| Quantified Difference | Maximized SN2 kinetics due to minimal steric bulk of the dimethylsilyl environment |
| Conditions | Nucleophilic substitution (e.g., NaN3 in THF/DMF at 60 °C or mercapto-amphiphiles) |
Ensures that downstream functionalization steps proceed to completion without requiring harsh conditions that could degrade the polymer backbone.
CAS 3144-74-9 is the ideal building block for extending vinyl-terminated dendrimers. Its Si-H bond allows for clean hydrosilylation, while the retained chloromethyl group provides a reliable site for subsequent thiolation with mercapto-substituted amphiphiles to create water-soluble dendritic structures[1].
In advanced materials synthesis, this compound is used to functionalize tetravinyl laddersiloxanes. The quantitative β-addition via hydrosilylation, followed by high-yield nucleophilic substitution with sodium azide, generates azido-laddersiloxanes that are primed for copper-catalyzed Huisgen cycloaddition (CuAAC) [2].
For surface engineering, (chloromethyl)dimethylsilane acts as a precise bifunctional linker. The Si-H group can be catalytically anchored to vinyl-functionalized substrates, leaving the sterically unhindered chloromethyl group exposed to capture functional organic nucleophiles, a sequence impossible with dead-end analogs like (chloromethyl)trimethylsilane[1].
Flammable